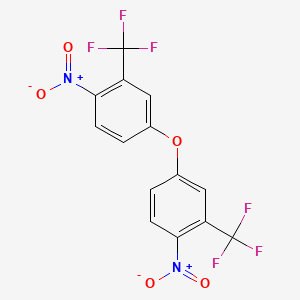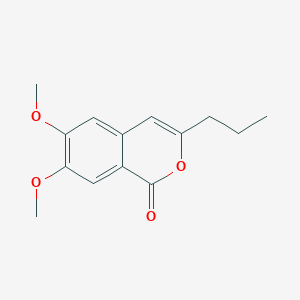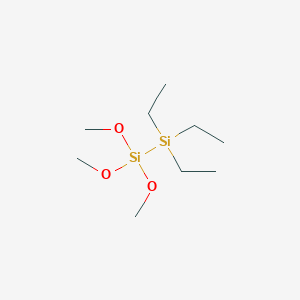
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is a complex organic compound with the molecular formula C31H26N2O2 and a molecular weight of 458.56 g/mol This compound is characterized by its pyrimidine-2,4-dione core, which is substituted with benzhydryl and dibenzyl groups
Preparation Methods
The synthesis of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium channels (Nav1.2) and L-type calcium channels, which play crucial roles in neuronal excitability and neurotransmission . These interactions help stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures.
Comparison with Similar Compounds
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives and benzhydryl-substituted compounds:
3-Benzhydryl-pyrrolidine-2,5-dione: This compound shares the benzhydryl group but has a different core structure, leading to variations in biological activity and chemical reactivity.
3-Isopropyl-pyrrolidine-2,5-dione: Unlike the benzhydryl derivative, this compound lacks the bulky benzhydryl groups, resulting in different pharmacological properties and lower anticonvulsant activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
821795-63-5 |
|---|---|
Molecular Formula |
C31H26N2O2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-benzhydryl-1,6-dibenzylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H26N2O2/c34-29-22-28(21-24-13-5-1-6-14-24)32(23-25-15-7-2-8-16-25)31(35)33(29)30(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22,30H,21,23H2 |
InChI Key |
KNXWBYFJXPZPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


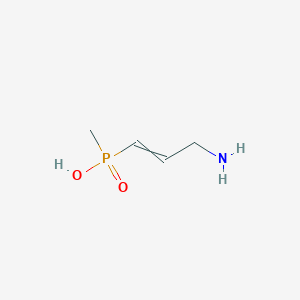
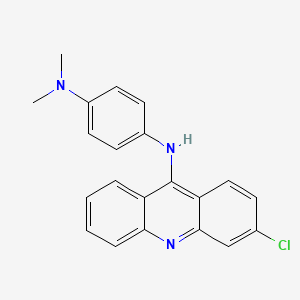
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
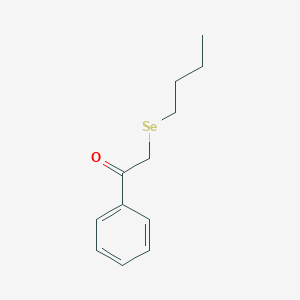
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
